An In-depth Technical Guide to [(1-Cyclohexylpiperidin-3-YL)methyl]amine
An In-depth Technical Guide to [(1-Cyclohexylpiperidin-3-YL)methyl]amine
For Research Use Only. Not for diagnostic or therapeutic use.
Abstract
[(1-Cyclohexylpiperidin-3-YL)methyl]amine is a heterocyclic amine containing a piperidine ring N-substituted with a cyclohexyl group and a C3-position aminomethyl substituent. While specific research on this particular molecule is limited, its structural motifs are prevalent in medicinal chemistry, suggesting its potential as a scaffold for developing novel therapeutic agents, particularly those targeting the central nervous system. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on established chemical principles, and an exploration of its potential pharmacological activities extrapolated from structurally related compounds. Detailed hypothetical protocols for its synthesis, characterization, and biological evaluation are presented to facilitate future research endeavors.
Introduction and Chemical Identity
[(1-Cyclohexylpiperidin-3-YL)methyl]amine, with the CAS number 883533-78-6, is a disubstituted piperidine derivative.[1] The core structure features a saturated six-membered nitrogen-containing ring (piperidine), which is a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds. The N-cyclohexyl group increases the lipophilicity of the molecule, which can influence its pharmacokinetic profile, including its ability to cross the blood-brain barrier. The aminomethyl group at the 3-position provides a primary amine that can act as a key pharmacophore for interacting with biological targets and serves as a versatile handle for further chemical modifications.
Table 1: Chemical and Physical Properties [1]
| Property | Value |
| IUPAC Name | [(1-Cyclohexylpiperidin-3-YL)methyl]amine |
| CAS Number | 883533-78-6 |
| Molecular Formula | C₁₂H₂₄N₂ |
| Molecular Weight | 196.33 g/mol |
| Canonical SMILES | C1CCN(C(C1)CN)C2CCCCC2 |
| InChI Key | Not available |
| Appearance | Predicted to be a colorless to pale yellow oil or solid |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO |
Synthesis and Characterization
Proposed Synthetic Pathway: Reductive Amination
The synthesis would likely proceed via the reductive amination of 3-(aminomethyl)piperidine with cyclohexanone. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
DOT Diagram: Proposed Synthesis of [(1-Cyclohexylpiperidin-3-YL)methyl]amine
Caption: Proposed synthetic route via reductive amination.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
3-(Aminomethyl)piperidine
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 3-(aminomethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add cyclohexanone (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure [(1-Cyclohexylpiperidin-3-YL)methyl]amine.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms and the presence of both the cyclohexyl and piperidine moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching of the primary amine and C-H stretching of the aliphatic rings.
Potential Pharmacological Activity and Mechanism of Action
The specific biological activity of [(1-Cyclohexylpiperidin-3-YL)methyl]amine has not been reported. However, based on its structural features, we can hypothesize potential areas of pharmacological relevance. The piperidine and cyclohexylpiperidine scaffolds are common in compounds targeting the central nervous system.
Rationale for Potential CNS Activity
-
Dopamine Transporter (DAT) and Sigma Receptors: Many N-substituted piperidine and cyclohexylpiperidine derivatives exhibit affinity for the dopamine transporter and sigma receptors. These targets are implicated in various neurological and psychiatric disorders, including Parkinson's disease, depression, and addiction.
-
NMDA Receptor Antagonism: The phencyclidine (PCP) binding site on the NMDA receptor is a known target for arylcyclohexylamines. While [(1-Cyclohexylpiperidin-3-YL)methyl]amine lacks the aryl group, the cyclohexylpiperidine core is a key structural element of many PCP analogs.
-
Opioid Receptors: The piperidine ring is a core component of many opioid analgesics. Modifications at the N- and C3-positions can modulate affinity and selectivity for mu, delta, and kappa opioid receptors.
DOT Diagram: Potential Biological Targets
Caption: Potential CNS targets for future investigation.
Proposed In-Vitro Screening Protocol
To elucidate the biological activity of [(1-Cyclohexylpiperidin-3-YL)methyl]amine, a primary in-vitro screening cascade is proposed.
Objective: To determine the binding affinity of the compound for a panel of CNS-related receptors and transporters.
Methodology: Radioligand Binding Assays
-
Target Selection: A panel of receptors and transporters including DAT, SERT, NET, sigma-1, sigma-2, and mu, delta, and kappa opioid receptors.
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target receptors or from relevant animal tissues (e.g., rat brain).
-
Assay Conditions:
-
Incubate the membrane preparations with a specific radioligand for each target in the presence of varying concentrations of [(1-Cyclohexylpiperidin-3-YL)methyl]amine.
-
Use appropriate buffers and incubation times/temperatures for each specific assay.
-
-
Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Determine the Ki (inhibition constant) using the Cheng-Prusoff equation.
Table 2: Proposed Primary Radioligand Binding Assay Panel
| Target | Radioligand | Tissue/Cell Source |
| DAT | [³H]WIN 35,428 | Rat striatal membranes |
| SERT | [³H]Citalopram | Rat cortical membranes |
| NET | [³H]Nisoxetine | Rat cortical membranes |
| σ₁ Receptor | -Pentazocine | Guinea pig brain membranes |
| σ₂ Receptor | [³H]DTG | Rat liver membranes |
| μ Opioid Receptor | [³H]DAMGO | Rat brain membranes |
| δ Opioid Receptor | [³H]DPDPE | Rat brain membranes |
| κ Opioid Receptor | [³H]U-69,593 | Guinea pig brain membranes |
Potential Applications in Drug Discovery
Should initial screening reveal significant and selective activity at a particular target, [(1-Cyclohexylpiperidin-3-YL)methyl]amine could serve as a valuable lead compound for further optimization.
-
Scaffold for Library Synthesis: The primary amine provides a convenient point for derivatization, allowing for the rapid synthesis of a library of analogs to explore structure-activity relationships (SAR).
-
Neurological and Psychiatric Disorders: Depending on the target profile, this compound could be a starting point for the development of novel treatments for conditions such as depression, anxiety, neuropathic pain, or neurodegenerative diseases.
-
Tool Compound: If it demonstrates high affinity and selectivity for a specific target, it could be developed as a pharmacological tool for in-vitro and in-vivo studies to probe the function of that target.
Safety and Handling
While specific toxicity data for [(1-Cyclohexylpiperidin-3-YL)methyl]amine is not available, related compounds are known to be hazardous. Based on the GHS classification of a structurally similar compound, [1-(Piperidin-1-yl)cyclohexyl]methanamine, the following hazards should be assumed:
-
Acute Toxicity, Oral (Harmful if swallowed)
-
Skin Corrosion/Irritation (Causes severe skin burns)
-
Eye Damage/Irritation (Causes serious eye damage)
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
[(1-Cyclohexylpiperidin-3-YL)methyl]amine represents an intriguing, yet underexplored, chemical entity. Its structural similarity to known bioactive molecules suggests a high potential for pharmacological activity, particularly within the central nervous system. This guide provides a foundational framework for future research by proposing a viable synthetic route and a logical screening cascade to uncover its biological function. Further investigation into this compound and its derivatives could lead to the discovery of novel chemical probes and potential therapeutic leads.
